![molecular formula C9H5Cl2N3O3 B2507037 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide CAS No. 955314-24-6](/img/structure/B2507037.png)
2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is facilitated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, as described in the first paper . This process is significant for its high yields, lack of racemization, and compatibility with various protecting groups. Moreover, the environmentally friendly aspect of this synthesis is highlighted by the recyclability of byproducts .
Another synthesis approach is detailed in the third paper, where 2-cyano-2-(3′-chloro-2′-nitrophenyl)methyl acetate is synthesized from 2,6-dichlorobenzenamine through diazotization, substitution, and condensation reactions . The study of the Sandmeyer reaction mechanism via X-ray diffraction provides insights into optimizing synthesis conditions .
Molecular Structure Analysis
The molecular structure of cyanoacetamide derivatives is characterized using various analytical techniques. In the fourth paper, the novel 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides were synthesized and their structures were confirmed by elemental analysis, IR, and 1H NMR . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds.
Chemical Reactions Analysis
The reactivity of cyanoacetamide derivatives is a key focus in the second paper, which reviews the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon in heterocyclic synthesis . This compound serves as a building block for creating polyfunctionalized heterocyclic compounds, indicating the versatility and reactivity of the cyanoacetamide moiety in facilitating the formation of complex structures .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide, they do provide information on similar compounds. The properties of these compounds can be inferred to some extent from their synthesis and molecular structure. For example, the compatibility with various protecting groups suggests a degree of chemical stability under certain conditions . Additionally, the ability to synthesize these compounds in good yields implies that they have manageable reactivity that can be controlled under laboratory conditions .
Scientific Research Applications
Structural Analysis and Conformation
- The molecular structure of compounds similar to 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide has been studied, revealing details about their conformation and geometric parameters. For example, the N—H bond conformation in related compounds was found to be significant in determining the overall structure of these molecules (Gowda, Foro, & Fuess, 2008).
Monomer Synthesis for Polymer Development
- This compound has been utilized in the synthesis of new AB-type monomers for polybenzimidazoles, highlighting its potential in the development of advanced polymer materials (Begunov & Valyaeva, 2015).
Exploration in Heterocyclic Chemistry
- A study focused on the synthesis and characterization of various heterocycles containing the nitrophenyl group, similar to this compound. These compounds demonstrated potential applications in anticancer and antioxidant therapies (Sayed et al., 2021).
Solvatochromism Studies
- The effect of bifurcate hydrogen bonding on the IR spectrum and dipole moment of compounds analogous to this compound in solution has been investigated, offering insights into their solvatochromic properties (Krivoruchka et al., 2004).
Synthesis of Novel Heterocyclic Compounds
- Research has been conducted on the synthesis of novel heterocyclic compounds using 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon, demonstrating the versatility of similar compounds in creating diverse heterocyclic structures (Gouda, 2014).
Future Directions
Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities . The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Mechanism of Action
Target of Action
It is known that n-cyanoacetamides, a class of compounds to which our compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide involves its interaction with its targets, leading to the formation of various heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that n-cyanoacetamides are used in the synthesis of various organic heterocycles , which suggests that they may influence a wide range of biochemical pathways.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide suggest that they may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
2-cyano-N-(2,6-dichloro-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-6-3-5(14(16)17)4-7(11)9(6)13-8(15)1-2-12/h3-4H,1H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQBMACMMUTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)CC#N)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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